molecular formula C15H17N3O B1374236 2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile CAS No. 1490444-23-9

2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile

Cat. No.: B1374236
CAS No.: 1490444-23-9
M. Wt: 255.31 g/mol
InChI Key: PPCNEOXSAINMLL-UHFFFAOYSA-N
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Description

2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile is a useful research compound. Its molecular formula is C15H17N3O and its molecular weight is 255.31 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or process similar structures

Mode of Action

Given its structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects . The presence of an amino group and a nitrile group could facilitate these interactions. The exact changes resulting from these interactions are currently unknown and require further investigation.

Biochemical Pathways

Based on its structure, it could potentially interfere with pathways involving similar structures or pathways that its targets are involved in . The downstream effects of these interactions would depend on the specific pathways and targets involved.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties would significantly impact the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For example, extreme pH or temperature could affect the compound’s structure and therefore its ability to interact with its targets. The presence of other molecules could either facilitate or hinder these interactions.

Biochemical Analysis

Biochemical Properties

2-{1-[(6-Amino-2-oxo-1,2,3,4-tetrahydroquinolin-1-yl)methyl]cyclopropyl}acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative reactions, such as 2-oxoglutarate-dependent dioxygenases . These interactions often involve the hydroxylation of specific substrates, leading to the formation of succinate and the release of carbon dioxide. The nature of these interactions suggests that this compound may play a role in regulating metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the activity of proteins involved in cell signaling, leading to changes in cellular responses and functions . Additionally, the compound’s impact on gene expression can result in altered cellular metabolism, affecting the overall health and function of the cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with specific biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the nature of the binding . Furthermore, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the expression of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, the compound may undergo degradation, leading to changes in its biochemical properties and effects . In vitro and in vivo studies have shown that prolonged exposure to this compound can result in significant alterations in cellular function, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and improved metabolic activity . At higher doses, it can lead to toxic or adverse effects, including cellular damage and impaired function. These dosage-dependent effects underscore the need for careful dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. For instance, it participates in the tricarboxylic acid (TCA) cycle, where it acts as a substrate for 2-oxoglutarate-dependent dioxygenases . These interactions can influence metabolic flux and metabolite levels, affecting overall cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound is transported by specific transporters and binding proteins, which facilitate its movement across cellular membranes and its accumulation in specific tissues . The localization and accumulation of the compound can significantly impact its biochemical and cellular effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . Its localization within these compartments can influence its interactions with other biomolecules and its overall biochemical activity.

Properties

IUPAC Name

2-[1-[(6-amino-2-oxo-3,4-dihydroquinolin-1-yl)methyl]cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c16-8-7-15(5-6-15)10-18-13-3-2-12(17)9-11(13)1-4-14(18)19/h2-3,9H,1,4-7,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCNEOXSAINMLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)N)CC3(CC3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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